2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine
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Overview
Description
3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine is a phenothiazine derivative. Phenothiazines are a class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This particular compound is structurally characterized by the presence of a phenothiazine core with a chloro and methoxymethoxy substituent, as well as a dimethylpropanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized by the cyclization of 2-aminodiphenyl sulfide with sulfur or sulfur-containing reagents.
Introduction of the Chloro and Methoxymethoxy Groups: The chloro group can be introduced via chlorination reactions, while the methoxymethoxy group can be added through etherification reactions using methoxymethyl chloride.
Attachment of the Dimethylpropanamine Side Chain: The final step involves the alkylation of the phenothiazine core with N,N-dimethylpropanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to dechlorinated derivatives.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
Scientific Research Applications
3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It is known to block dopamine receptors, which is a common mechanism of action for antipsychotic drugs. This blockade reduces the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. Additionally, the compound may interact with other receptors, such as serotonin and histamine receptors, contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its antipsychotic and antiemetic effects.
Fluphenazine: Used in the treatment of schizophrenia and other psychotic disorders.
Uniqueness
3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the methoxymethoxy group, in particular, may influence its solubility, bioavailability, and receptor binding affinity.
Properties
IUPAC Name |
3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-21(2)9-4-10-22-16-7-6-15(24-13-23-3)12-19(16)25-18-8-5-14(20)11-17(18)22/h5-8,11-12H,4,9-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYZVNOORGUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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